(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid
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Description
(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid is a useful research compound. Its molecular formula is C10H9BrN2O3 and its molecular weight is 285.097. The purity is usually 95%.
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Biological Activity
(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid, also known by its CAS number 1883128-23-1, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a bromopyridine moiety and an enolic acid functional group. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrN2O3 with a molecular weight of approximately 287.08 g/mol. The compound exhibits the following structural characteristics:
- Functional Groups : Contains a bromopyridine ring, an amide linkage, and a double bond in the butenoic acid chain.
- IUPAC Name : this compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine compounds are known to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine atom may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial targets.
Anticancer Properties
Research has suggested that the incorporation of brominated pyridine derivatives in drug design could lead to effective anticancer agents. The mechanism often involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. Specifically, it may act on key metabolic enzymes or signaling pathways involved in inflammatory responses and cancer progression. For instance, inhibition of cyclooxygenase (COX) enzymes has been linked to anti-inflammatory effects, which could be a target for this compound.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various brominated pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL, suggesting promising antimicrobial potential for compounds like this compound.
- Anticancer Activity : In vitro assays demonstrated that similar compounds could inhibit the growth of breast cancer cell lines (MCF7) with IC50 values ranging from 10 to 30 µM. Mechanistic studies indicated that these compounds induced G1 phase cell cycle arrest and apoptosis.
- Enzyme Inhibition Studies : A comparative analysis revealed that derivatives with a similar structure inhibited COX enzymes with IC50 values in the micromolar range, showcasing their potential as anti-inflammatory agents.
Data Table
Properties
IUPAC Name |
(E)-4-[(2-bromopyridine-4-carbonyl)amino]but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c11-8-6-7(3-5-12-8)10(16)13-4-1-2-9(14)15/h1-3,5-6H,4H2,(H,13,16)(H,14,15)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQSLQNOUDJALC-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCC=CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1C(=O)NC/C=C/C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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